4-(2,2,2-Trifluoroethoxy)phenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Trifluoroethoxy)phenacyl bromide is an organic compound with the molecular formula C10H8BrF3O2 and a molecular weight of 297.07 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a phenacyl bromide moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)phenacyl bromide typically involves the bromination of acetophenone derivatives. A common method includes the reaction of acetophenone with bromine in the presence of anhydrous aluminum chloride as a catalyst . The reaction is carried out in an anhydrous ether solution, and the product is purified by recrystallization from methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethoxy)phenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The phenacyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)phenacyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The trifluoroethoxy group enhances the electrophilicity of the phenacyl bromide, making it more reactive towards nucleophilic substitution. The compound can interact with various molecular targets, including enzymes and proteins, leading to modifications that can be studied for their biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenacyl Bromide: Lacks the trifluoroethoxy group, making it less reactive.
2-(2,2,2-Trifluoroethoxy)phenacyl Bromide: Similar structure but with the trifluoroethoxy group in a different position.
Uniqueness
4-(2,2,2-Trifluoroethoxy)phenacyl bromide is unique due to the presence of the trifluoroethoxy group, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and scientific research .
Properties
Molecular Formula |
C10H8BrF3O2 |
---|---|
Molecular Weight |
297.07 g/mol |
IUPAC Name |
2-bromo-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H8BrF3O2/c11-5-9(15)7-1-3-8(4-2-7)16-6-10(12,13)14/h1-4H,5-6H2 |
InChI Key |
SXEKKDGVUYRWQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.